molecular formula C21H26BrN3 B15075705 N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide CAS No. 853349-63-0

N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide

Cat. No.: B15075705
CAS No.: 853349-63-0
M. Wt: 400.4 g/mol
InChI Key: GDQNCDPHPBHPDQ-UHFFFAOYSA-N
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Description

N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide (CAS: 853349-68-5) is a hydrobromide salt of a quinoline-based diaminoethane derivative. Its molecular formula is C20H24BrN3O, with a molecular weight of 402.3 g/mol . The compound features a quinoline core substituted at the 2-position with a 4-ethylphenyl group and at the 4-position with a dimethylaminoethylamino moiety. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmacological studies. It is synthesized via palladium-catalyzed coupling reactions or nucleophilic substitution, with purity typically ≥98% .

Properties

CAS No.

853349-63-0

Molecular Formula

C21H26BrN3

Molecular Weight

400.4 g/mol

IUPAC Name

N-[2-(4-ethylphenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine;hydrobromide

InChI

InChI=1S/C21H25N3.BrH/c1-4-16-9-11-17(12-10-16)20-15-21(22-13-14-24(2)3)18-7-5-6-8-19(18)23-20;/h5-12,15H,4,13-14H2,1-3H3,(H,22,23);1H

InChI Key

GDQNCDPHPBHPDQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN(C)C.Br

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Targets

The compound features a quinoline core substituted at the 2-position with a 4-ethylphenyl group and at the 4-position with a N2,N2-dimethylethane-1,2-diamine moiety, protonated as a hydrobromide salt. Its molecular formula (C21H26BrN3) and weight (400.4 g/mol) necessitate precise stoichiometric control during synthesis. The quinoline ring’s electron-deficient nature directs electrophilic substitutions, while the ethylphenyl group enhances lipophilicity, influencing solubility and crystallization behavior.

Synthetic Routes to the Quinoline-Diamine Framework

Quinoline Core Formation

The 2-(4-ethylphenyl)quinoline intermediate is typically synthesized via the Friedländer annulation, combining 2-aminoacetophenone derivatives with ketones. For example:

  • Friedländer Reaction :
    • 2-Amino-4'-ethylacetophenone reacts with cyclohexanone in acidic conditions (H2SO4, 120°C) to yield 2-(4-ethylphenyl)quinoline.
    • Yields range from 60–75%, necessitating purification via silica gel chromatography.

Diamine Coupling Strategies

The N2,N2-dimethylethane-1,2-diamine moiety is introduced through nucleophilic substitution or reductive amination:

Nucleophilic Aromatic Substitution
  • Chloroquinoline Intermediate :
    4-Chloro-2-(4-ethylphenyl)quinoline reacts with N1,N2-dimethylethane-1,2-diamine (CAS 110-70-3) in dimethylformamide (DMF) at 80°C for 12 hours.
    • Yield : 46–58% after recrystallization.
    • Mechanism : The reaction proceeds via a two-step SNAr pathway, with the amine displacing chloride under mild conditions.
Reductive Amination
  • Ketone Intermediate :
    4-Keto-2-(4-ethylphenyl)quinoline is treated with N1,N2-dimethylethane-1,2-diamine and sodium triacetoxyborohydride (NaBH(OAc)3) in 1,2-dichloroethane.
    • Yield : 62% after aqueous workup.
    • Advantage : Avoids harsh conditions, preserving the quinoline’s integrity.

Optimization of Reaction Parameters

Catalytic Systems

  • Copper(I) Iodide (CuI) :
    Enhances coupling efficiency in SNAr reactions, reducing reaction time from 24 to 8 hours.
    • Conditions : 20 mol% CuI, 110°C in toluene.
    • Yield Improvement : From 15% to 46%.

Solvent and Temperature Effects

  • Polar Aprotic Solvents :
    DMF and NMP increase diamine nucleophilicity but may degrade quinoline at >100°C.
  • Nonpolar Solvents :
    Toluene or dodecane minimizes side reactions, favoring SNAr pathways.

Purification and Salt Formation

Hydrobromide Salt Crystallization

The free base is treated with 48% HBr in ethanol, followed by slow evaporation to yield crystalline hydrobromide.

  • Purity : >99% by HPLC after two recrystallizations.
  • Critical Step : pH adjustment to 4–5 ensures stoichiometric protonation.

Chromatographic Techniques

  • Flash Chromatography :
    Silica gel (ethyl acetate/methanol 9:1) removes unreacted diamine and quinoline byproducts.
  • HPLC :
    Reverse-phase C18 columns resolve enantiomeric impurities, achieving >99.9% chemical purity.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage
Nucleophilic Substitution 58 98.5 Scalable, minimal byproducts
Reductive Amination 62 99.2 Mild conditions, high selectivity
CuI-Catalyzed Coupling 46 97.8 Faster reaction times

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Mechanism of Action

The mechanism of action of N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of 4-aminoquinoline derivatives with modifications at the C2 and C4 positions. Key structural analogues and their properties are summarized below:

Compound Name Substituents Molecular Formula Key Properties Biological Activity Reference
Target Compound C2: 4-Ethylphenyl; C4: N2,N2-dimethylethane-1,2-diamine C20H24BrN3O Hydrobromide salt, MW 402.3, purity ≥98% Under investigation
(E)-N1-[6-Chloro-2-(4-methoxystyryl)quinolin-4-yl]-N2,N2-dimethylethane-1,2-diamine (22) C2: 4-Methoxystyryl; C4: N2,N2-dimethylethane-1,2-diamine C22H25ClN3O Anticancer candidate; IC50 < 1 μM against H-460, HT-29, HepG2 Potent antiproliferative activity
(E)-N1-(6-Fluoro-2-(2-(thiophen-2-yl)vinyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine (8i) C2: Thiophene-vinyl; C4: N2,N2-dimethylethane-1,2-diamine C19H20FN3S Yield 82%, m.p. 148–152°C Antiproliferative (MS data)
N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide C2: 4-Methoxyphenyl; C4: N2,N2-dimethylethane-1,2-diamine C20H24BrN3O Hydrobromide salt, MW 402.3 Structural analogue
N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide C2: Phenyl; C4: N2,N2-diethylethane-1,2-diamine C21H26BrClN3 Diethyl variant Safety data available

Key Comparisons

Substituent Impact on Bioactivity :

  • The 4-ethylphenyl group in the target compound provides moderate lipophilicity compared to the 4-methoxystyryl group in Compound 22, which enhances π-π stacking with cellular targets but may reduce metabolic stability .
  • Halogenated analogues (e.g., 6-fluoro in Compound 8i) exhibit enhanced electrophilicity, improving DNA intercalation but increasing toxicity risks .

Amine Modifications :

  • N2,N2-Dimethyl groups (target compound) improve solubility via hydrogen bonding, whereas N2,N2-diethyl (Compound in ) increases hydrophobicity, affecting membrane permeability.

Synthetic Yields :

  • The target compound’s synthesis (methods analogous to ) achieves yields >80%, comparable to derivatives like Compound 8i (82% yield) . Methoxy-substituted analogues (e.g., ) show similar efficiency.

Safety and Handling :

  • The hydrobromide salt (target compound) requires precautions against moisture and heat, akin to other hydrobromide salts .

Research Findings

  • Anticancer Potential: Compound 22 (C2: 4-methoxystyryl) demonstrated sub-micromolar IC50 values against multiple cancer cell lines, suggesting that styryl groups enhance target binding . The target compound’s ethylphenyl group may offer a balance between potency and pharmacokinetics.
  • Structural Flexibility : Thiophene-vinyl substituents (Compound 8i) improve π-stacking but reduce metabolic stability compared to alkylaryl groups .

Biological Activity

N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a quinoline core and an ethylphenyl substituent, which contribute to its complex interactions within biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H26BrN3
  • Molecular Weight : Approximately 400.36 g/mol
  • IUPAC Name : N-[2-(4-ethylphenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine hydrobromide

The compound's structure includes a quinoline moiety that is known for various biological activities, including antimicrobial and anticancer properties. The presence of the ethylphenyl group enhances its lipophilicity, potentially improving its bioavailability.

Structural Representation

PropertyValue
Molecular FormulaC21H26BrN3
Molecular Weight400.36 g/mol
IUPAC NameN-[2-(4-ethylphenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine hydrobromide

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation and survival. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for regulating cell growth and differentiation.

Case Study: Inhibition of Cancer Cell Lines

A recent study evaluated the effects of this compound on several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)20Inhibition of cell proliferation
A549 (Lung)18Disruption of MAPK signaling

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against these cancer types.

Enzyme Inhibition

The compound's biological activity may also stem from its ability to inhibit specific enzymes critical for cellular functions:

  • Topoisomerases : Inhibition may lead to DNA damage and subsequent cell death.
  • Kinases : Targeting kinases involved in signaling pathways could disrupt cancer cell survival mechanisms.

Q & A

Q. What are the recommended synthetic routes for N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide, and how do reaction conditions influence yield?

  • Methodology : Begin with a multi-step synthesis involving: (i) Formation of the quinoline core via Friedländer or Doebner-Miller condensation using substituted anilines and ketones . (ii) Introduction of the 4-ethylphenyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) . (iii) Functionalization with N2,N2-dimethylethane-1,2-diamine using nucleophilic substitution or reductive amination.
  • Optimize reaction parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to maximize yield and purity .
    • Key Considerations : Monitor intermediates via TLC/HPLC and characterize intermediates using 1H^1H-NMR and LC-MS .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology :
  • Purity : Use reversed-phase HPLC with UV detection (λmax ~255 nm, similar to structurally related quinoline derivatives) .
  • Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight verification and 2D-NMR (e.g., 13C^{13}C-NMR, HSQC) to resolve stereochemical ambiguities .
    • Data Interpretation : Compare spectral data with computational predictions (e.g., PubChem or SciFinder) .

Q. What safety protocols are critical during synthesis and handling?

  • Guidelines :
  • Treat the compound as hazardous due to potential toxicity; avoid inhalation, skin contact, or ingestion .
  • Use fume hoods, PPE (gloves, lab coats), and conduct stability tests under controlled conditions (e.g., -20°C storage for long-term stability) .
  • Review Safety Data Sheets (SDS) for analogous compounds (e.g., hydrobromide salts) to anticipate risks .

Advanced Research Questions

Q. How does the electronic environment of the quinoline ring influence the compound’s reactivity in downstream functionalization?

  • Methodology :
  • Perform DFT calculations to map electron density distribution on the quinoline core.
  • Validate experimentally via electrophilic substitution reactions (e.g., nitration, halogenation) and monitor regioselectivity using 1H^1H-NMR .
    • Case Study : Compare reactivity with analogs like 2-(4-bromophenyl)quinoline derivatives to identify electronic effects .

Q. What strategies can resolve contradictions in biological activity data across in vitro vs. in vivo models?

  • Methodology :
  • In Vitro : Screen for target binding (e.g., kinase inhibition) using fluorescence polarization or SPR assays.
  • In Vivo : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent models and correlate with metabolite profiling (LC-MS/MS) .
  • Troubleshooting : Evaluate solubility (e.g., DMSO vs. saline) and plasma protein binding, which may explain discrepancies .

Q. How can researchers optimize the compound’s stability under physiological conditions for therapeutic applications?

  • Methodology :
  • Conduct accelerated degradation studies (pH 1–9, 40°C) and monitor decomposition via HPLC.
  • Introduce stabilizing groups (e.g., methyl or ethyl substituents) on the quinoline ring to reduce hydrolysis susceptibility .
  • Compare with structurally stable analogs like N1-cyclopentyl-N2-(tetrahydroquinolin-7-yl)oxalamide for design insights .

Q. What computational tools are effective for structure-activity relationship (SAR) analysis of this compound?

  • Methodology :
  • Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases).
  • Generate 3D-QSAR models (CoMFA/CoMSIA) using biological activity data from analogs .
  • Validate predictions with mutagenesis studies or X-ray crystallography of protein-ligand complexes .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data reported in different solvents?

  • Methodology :
  • Standardize solubility testing using the shake-flask method (OECD Guideline 105) in buffers (pH 7.4) and organic solvents (e.g., DMSO, ethanol).
  • Cross-reference with Hansen solubility parameters (HSPiP software) to predict miscibility .
    • Example : Discrepancies in DMSO solubility may arise from impurities; repurify the compound via recrystallization .

Q. What experimental controls are essential to ensure reproducibility in biological assays?

  • Recommendations :
  • Include positive controls (e.g., known kinase inhibitors) and vehicle controls (DMSO/saline).
  • Validate cell viability via MTT assays to rule off-target cytotoxicity .
  • Replicate experiments across independent labs to confirm activity trends .

Methodological Innovation

Q. Can flow chemistry improve the scalability of this compound’s synthesis?

  • Approach :
  • Adapt batch synthesis steps to continuous-flow reactors (e.g., Swern oxidation or amide coupling) to enhance yield and reduce side reactions .
  • Use real-time FTIR or PAT (Process Analytical Technology) to monitor intermediates .
  • Case Study : Flow systems successfully optimized diphenyldiazomethane synthesis, suggesting applicability to quinoline derivatives .

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